4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Description
This compound features a 2,3-dihydro-4H-1,4-benzothiazine core, where sulfur is incorporated into the heterocyclic ring. The benzothiazine moiety is linked via a sulfonyl group (-SO₂-) to a para-substituted phenyl methyl ether (Figure 1). The sulfur atom in the benzothiazine contributes to its electronic properties, while the methyl ether enhances lipophilicity.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTJDWQOVCIHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often include the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazine sulfonamides exhibit antimicrobial properties, making them candidates for the development of new antibiotics. Studies have shown that modifications to the benzothiazine structure can enhance its effectiveness against various bacterial strains .
Anticancer Properties
Benzothiazine derivatives have been studied for their anticancer potential. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation makes it a subject of interest in oncology research. For instance, specific derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
Neurological Research
The compound has also been explored for its neuroprotective properties. Preliminary studies suggest that it may have a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
Drug Development
As a sulfonamide derivative, this compound is being investigated for its potential as a scaffold in drug design. The ability to modify the sulfonamide group allows researchers to create libraries of compounds for high-throughput screening against various biological targets .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various benzothiazine derivatives, including the methyl ether variant, against multi-drug resistant bacteria. Results indicated that certain modifications led to enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli strains, highlighting the compound's potential as a lead structure for antibiotic development .
Case Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the anticancer properties of 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether were assessed using human breast cancer cell lines. The results showed significant inhibition of cell growth at micromolar concentrations, supporting further investigation into its mechanisms of action and potential clinical applications .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of benzothiazine derivatives on cultured neuronal cells exposed to oxidative stress. The findings suggested that the compound could reduce cell death and preserve neuronal function, paving the way for future studies on its use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether involves its interaction with biological targets through hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects . The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, making it a versatile molecule for studying biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Methyl 4-[(3-Phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether (CAS 338962-42-8)
- Key Difference : Replaces the benzothiazine’s sulfur with oxygen (benzoxazine).
- Impact :
- Electron Density : Oxygen’s higher electronegativity reduces electron delocalization compared to sulfur, altering reactivity and intermolecular interactions .
- Physical Properties : Lower density (1.298 g/cm³ vs. predicted higher values for sulfur analogs) and boiling point (553°C) due to reduced molecular weight and weaker London dispersion forces .
Triazolothiadiazine-Benzothiazinone Derivatives
- Structure: Combines a triazolothiadiazine with a benzothiazinone (oxidized benzothiazine with a ketone group).
- Synthesis: Requires multi-step reactions involving acetic acid derivatives and triazole coupling, contrasting with the target compound’s simpler sulfonylation pathway .
4-Substituted Benzothiadiazine Sulfonamides
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Key Observations :
- The target compound’s sulfur atom likely increases density and boiling point compared to oxygen analogs.
- Lower pKa (higher acidity) compared to benzoxazine due to sulfur’s weaker electron-withdrawing effect .
Biological Activity
4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether (CAS Number: 338777-78-9) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
The molecular formula of this compound is with a molecular weight of 321.41 g/mol. Its unique structure includes a benzothiazine ring, which is critical for its biological activity .
1. Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through intrinsic and extrinsic signaling pathways. This mechanism was observed in HeLa cells treated with thiazolidin derivatives .
- Case Studies : In vitro studies indicate that certain derivatives of benzothiazine compounds demonstrate significant cytotoxicity against various cancer cell lines, including A-431 and HT29, with IC50 values lower than standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Inhibition Studies : Research on related thiazole derivatives indicates that modifications in the phenyl ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds with electron-withdrawing groups showed improved activity .
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 6.25 µg/mL against various bacterial strains .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., -NO₂) | Increase antimicrobial potency |
| Hydroxyl or methoxy groups on the phenyl ring | Enhance anticancer activity |
| Sulfonyl group | Critical for interaction with biological targets |
Research Findings
Research has focused on the synthesis and evaluation of derivatives based on the benzothiazine framework:
- Synthesis Methods : Various synthetic routes have been established to produce these compounds, often involving sulfonation reactions under controlled conditions to ensure yield and purity.
- Biological Assays : Compounds derived from this compound have been subjected to multiple biological assays to evaluate their efficacy against cancer cell lines and microbial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether?
- Methodology : The synthesis typically involves multi-step organic reactions, including sulfonation of the benzothiazine core, followed by coupling with a methyl ether-substituted phenyl group. A key intermediate, such as methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate, can be synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions. Characterization of intermediates via NMR and X-ray crystallography is critical to confirm regioselectivity and purity .
- Key Steps :
- Sulfonation: Use chlorosulfonic acid or SO₃ in a controlled environment.
- Coupling: Employ Ullmann or Suzuki-Miyaura cross-coupling for aryl-sulfone bond formation.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., benzothiazine ring conformation) .
- UV-Vis Spectroscopy : λmax analysis (e.g., ~255 nm for benzothiazine derivatives) to assess electronic transitions .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
Q. What pharmacological activities are associated with benzothiazine derivatives?
- Reported Activities : Benzothiazines with keto groups exhibit stimulant and antidepressant properties, likely via modulation of monoamine transporters or receptor binding (e.g., serotonin or dopamine receptors) .
- Experimental Design :
- In Vitro Assays : Radioligand binding studies (e.g., competitive inhibition assays) using transfected HEK-293 cells.
- Dose-Response Curves : EC₅₀/IC₅₀ determination for activity profiling.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for improved yield?
- Approach : Combine density functional theory (DFT) calculations (e.g., transition-state analysis) with experimental design of experiments (DoE) to identify optimal temperature, solvent, and catalyst combinations. ICReDD’s reaction path search methods, leveraging quantum chemical calculations, can predict feasible pathways and reduce trial-and-error experimentation .
- Case Study : Use Gaussian 16 for DFT-based mechanistic insights into sulfonation energetics .
Q. How to resolve contradictions in reported pharmacological data for benzothiazine analogs?
- Strategies :
- Meta-Analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., cell-based vs. tissue-based).
- Structural Cross-Validation : Test synthesized analogs under standardized conditions to isolate substituent effects (e.g., sulfonyl vs. carbonyl groups) .
- Statistical Tools : Apply ANOVA to assess significance of conflicting results .
Q. What computational tools are suitable for studying reaction mechanisms involving this compound?
- Tools :
- DFT Software : Gaussian or ORCA for modeling reaction intermediates and activation barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents for sulfonation).
- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict side products .
Q. How to design experiments to investigate metabolic pathways of this compound?
- Methodology :
- Isotopic Labeling : Synthesize ¹⁴C-labeled compound for tracking metabolic fate in hepatocyte models.
- LC-MS/MS : Identify phase I/II metabolites (e.g., sulfoxide or glucuronide derivatives) .
- In Vitro Models : Use human liver microsomes (HLMs) to assess CYP450-mediated oxidation.
Q. What are the challenges in crystallizing this compound for structural studies?
- Challenges : Low solubility in common solvents, polymorphism, and sensitivity to moisture.
- Solutions :
- Solvent Screening : Test binary mixtures (e.g., DCM/methanol) for slow evaporation.
- Temperature Control : Use gradient cooling (e.g., 4°C to -20°C) to induce nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
